molecular formula C8H17NO2 B124291 (3R)-3-(aminomethyl)-5-methylhexanoic acid CAS No. 148553-51-9

(3R)-3-(aminomethyl)-5-methylhexanoic acid

Cat. No.: B124291
CAS No.: 148553-51-9
M. Wt: 159.23 g/mol
InChI Key: AYXYPKUFHZROOJ-SSDOTTSWSA-N
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Description

(3R)-3-(aminomethyl)-5-methylhexanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H17NO2 and its molecular weight is 159.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759256. The United Nations designated GHS hazard class pictogram is Corrosive;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-3-(aminomethyl)-5-methylhexanoic acid
Source PubChem
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InChI

InChI=1S/C8H17NO2/c1-6(2)3-7(5-9)4-8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYXYPKUFHZROOJ-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](CC(=O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90276292
Record name CHEMBL167003
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Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

148553-51-9, 148553-50-8
Record name (R)-Pregabalin
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Record name Pregabalin, (R)-
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Record name Pregabalin
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Record name 148553-51-9
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Record name PREGABALIN, (R)-
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Contextualization Within Gamma Aminobutyric Acid Gaba Analog and Gabapentinoid Chemistry and Pharmacology

(3R)-3-(aminomethyl)-5-methylhexanoic acid is structurally a derivative of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. nih.gov However, despite this structural similarity, its mechanism of action does not involve direct interaction with GABA receptors. nih.gov Instead, it belongs to the class of compounds known as gabapentinoids.

The pharmacological effects of gabapentinoids are primarily mediated through their high-affinity binding to the α2δ (alpha-2-delta) subunit of voltage-gated calcium channels (VGCCs) in the central nervous system. nih.gov This interaction is crucial for their therapeutic effects. While the precise downstream consequences of this binding are still being fully elucidated, it is understood to modulate calcium influx at presynaptic nerve terminals. This modulation, in turn, reduces the release of several excitatory neurotransmitters, including glutamate (B1630785), norepinephrine, and substance P. This reduction in neurotransmitter release is believed to underlie the anticonvulsant, analgesic, and anxiolytic properties observed with active compounds in this class.

Interactive Table: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC8H17NO2
Molecular Weight159.23 g/mol
IUPAC NameThis compound
Synonyms(R)-Pregabalin, Pregabalin (B1679071) R-Isomer
CAS Number148553-51-9

Significance of Stereochemistry in Pharmaceutical Science: the 3r Enantiomer Perspective

The case of (3R)-3-(aminomethyl)-5-methylhexanoic acid starkly illustrates the critical importance of stereochemistry in drug design and activity. As an enantiomer of the pharmacologically active pregabalin (B1679071), its properties are defined by its specific three-dimensional arrangement of atoms.

Research has demonstrated a significant difference in the biological activity between the (R) and (S) enantiomers of 3-(aminomethyl)-5-methylhexanoic acid. The (S)-enantiomer, pregabalin, exhibits a much higher affinity for the α2δ subunit of voltage-gated calcium channels. Consequently, the (3R)-enantiomer is considered to be significantly less pharmacologically active. mdpi.com Some studies suggest it may be up to 10 times less active than its (S)-counterpart. This disparity in activity underscores the principle that the specific spatial orientation of a molecule is paramount for its interaction with biological targets, such as receptors and enzymes.

Current Research Landscape and Unexplored Avenues for 3r 3 Aminomethyl 5 Methylhexanoic Acid

Chemoenzymatic Synthetic Approaches

Chemoenzymatic processes leverage the high selectivity of biological catalysts for key transformations within a chemical synthesis sequence, offering an environmentally benign and highly efficient path to chiral molecules. acs.orgresearchgate.net These methods are particularly prominent in the industrial production of this compound precursors. researchgate.net

Enzymatic Catalysis in Chiral Intermediate Production

The direct enzymatic creation of a chiral center from a prochiral substrate represents a highly atom-economical approach. Ene-reductases, belonging to the flavin-dependent old yellow enzyme (OYE) family, have been effectively utilized for the asymmetric bioreduction of β-cyanoacrylate esters to furnish chiral precursors for this compound. acs.orgnih.gov This strategy allows for the stereoselective synthesis of β-substituted γ-amino acids. acs.org The stereochemical outcome of these reductions can be controlled by modifying the substrate's ester group or by using stereochemically pure (E)- or (Z)-isomers of the starting material, enabling access to either enantiomer of the product. acs.org

Another significant biocatalytic method involves the highly regio- and enantioselective hydrolysis of isobutylsuccinonitrile using nitrilases. nih.gov A nitrilase from Arabis alpina was engineered to exhibit high catalytic activity and excellent enantioselectivity (E > 300) towards the substrate, producing the key chiral intermediate (S)-3-cyano-5-methylhexanoic acid ((S)-CMHA). nih.govresearchgate.net By employing a one-pot bienzymatic cascade that combines the engineered nitrilase with an amidase, the formation of byproducts can be eliminated, resulting in (S)-CMHA with a 45.0% conversion and an enantiomeric excess (ee) of 99.3%. nih.gov

Biocatalytic Resolution Strategies

Kinetic resolution is a widely applied chemoenzymatic strategy where an enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the two. nih.gov The lipase-catalyzed resolution of racemic 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE) is a cornerstone of modern industrial synthesis of this compound. acs.orgresearchgate.netnih.gov

Research has focused on discovering and engineering more efficient enzymes for this resolution. A mutant of Talaromyces thermophilus lipase, for instance, has been shown to be highly effective for the kinetic resolution of CNDE. nih.govresearchgate.net When immobilized, this lipase mutant can achieve a 49.7% conversion with a product enantiomeric excess of 95% at substrate concentrations as high as 3 M. nih.gov The immobilized enzyme also demonstrates excellent reusability, retaining high conversion rates after ten repeated uses. nih.govresearchgate.net

EnzymeSubstrateProductConversion (%)Enantiomeric Excess (ee_p, %)
Lipolase®rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE)(S)-2-carboxyethyl-3-cyano-5-methylhexanoic acid ((S)-CCMA)~50>98 acs.orgresearchgate.net
Immobilized T. thermophilus lipase mutantrac-CNDE(S)-CCMA49.795 nih.govresearchgate.net
M. morganii ZJB-09203 esteraserac-CNDE(S)-CCMA45.395 nih.gov
Nitrilase (N258D mutant) / Amidase cascadeIsobutylsuccinonitrile (IBSN)(S)-3-cyano-5-methylhexanoic acid ((S)-CMHA)45.099.3 nih.gov

Enantioselective Synthesis Strategies

Enantioselective synthesis involves the use of chiral catalysts or reagents to directly create the desired stereoisomer from a prochiral substrate, often providing high efficiency and stereoselectivity. mdpi.com

CatalystSubstrateProductEnantiomeric Excess (ee, %)
[(R,R)-Me-DuPHOS-Rh(COD)]BF43-cyano-5-methyl-hex-3-enoic acid salt(S)-3-cyano-5-methylhexanoateVery high researchgate.netnih.gov

Organocatalytic Asymmetric Transformations (e.g., Michael Addition)

Asymmetric organocatalysis, which uses small chiral organic molecules as catalysts, has emerged as a third pillar of asymmetric synthesis alongside biocatalysis and transition-metal catalysis. mdpi.com It has been successfully applied to the synthesis of this compound through various transformations, most notably the Michael addition. nih.govbeilstein-journals.org

One prominent strategy involves the enantioselective conjugate addition of a nucleophile, such as dimethyl malonate or nitromethane, to an α,β-unsaturated electrophile like a nitroalkene. researchgate.netbeilstein-journals.orgresearchgate.net Chiral bifunctional catalysts, such as thioureas or squaramides derived from cinchona alkaloids, are effective in promoting this reaction. beilstein-journals.orgallfordrugs.com These catalysts activate the reactants through hydrogen bonding. For instance, a squaramide catalyst can be used in the Michael addition of dimethyl malonate to a racemic nitroalkene, achieving the desired adduct with a very high enantiomeric ratio (99:1) for the major diastereomer. nih.govbeilstein-journals.org The development of continuous flow chemistry for the safe production of the nitroalkene intermediate, combined with asymmetric organocatalysis, has led to a cost-competitive industrial process. researchgate.netacs.org

Catalyst TypeNucleophileElectrophileYield (%)Enantiomeric Excess (ee, %)
Chiral SquaramideDimethyl malonate(E)-5-Methyl-1-nitro-2-pentene7599:1 er (major diastereomer) nih.govbeilstein-journals.org
Quinidine-derived thioureaMeldrum's acidNitroalkene-up to 75 allfordrugs.com
(R)-Diphenylprolinol silyl etherNitromethane5-methyl-2-hexenalModerateGood mdpi.com

Chiral Auxiliary-Mediated Synthesis (e.g., Evans chiral alkylation)

The use of a chiral auxiliary involves temporarily incorporating a chiral molecule into the synthetic sequence to direct a stereoselective transformation. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered. wikipedia.org

Chiral AuxiliaryKey StepDiastereomeric Excess (d.e., %)Overall Yield (%)
Evans OxazolidinoneAsymmetric alkylation with benzyl bromoacetate>9925 tsijournals.comtsijournals.com

Stereoselective Alkylation and Cyclization Reactions

The synthesis of enantiomerically pure this compound often employs stereoselective alkylation as a key strategy to establish the desired stereocenter. One prominent approach involves the use of chiral auxiliaries, such as in the Evans asymmetric alkylation. tsijournals.comtsijournals.com This methodology utilizes an oxazolidinone chiral auxiliary to direct the alkylation of a prochiral enolate, ensuring high stereoselectivity. tsijournals.com

While direct cyclization reactions to form the final hexanoic acid structure are less common, radical cyclization strategies using a chiral auxiliary have also been reported as a viable method for achieving the desired stereochemistry. tsijournals.com

Resolution of Racemic Mixtures to Obtain this compound

Classical resolution of racemic mixtures remains a widely used and practical approach for obtaining the enantiomerically pure this compound on an industrial scale. This method involves separating a racemic mixture into its constituent enantiomers. The first-generation manufacturing process for this compound utilized a final-stage resolution. researchgate.net Although this can be less efficient as the undesired enantiomer may not be recyclable, leading to a maximum theoretical yield of 50%, it is often favored for its robustness and cost-effectiveness. researchgate.netgoogle.com

The most common resolution technique is the formation of diastereomeric salts using a chiral resolving agent. A racemic mixture of a carboxylic acid intermediate is treated with an enantiomerically pure chiral base (or vice-versa) to form a pair of diastereomeric salts. google.com These diastereomers possess different physical properties, most notably different solubilities in a given solvent, which allows for their separation by fractional crystallization. quizlet.com

(S)-Mandelic acid was employed as the resolving agent in the original manufacturing process for the resolution of racemic 3-(aminomethyl)-5-methylhexanoic acid. researchgate.net Another effective and widely reported resolving agent is (R)-1-Phenylethylamine. google.com This chiral amine is used to resolve racemic 3-(carbamoylmethyl)-5-methylhexanoic acid, a key precursor to the final compound. google.com The less soluble diastereomeric salt precipitates from the solution, allowing for its isolation. The desired enantiomer of the acid is then liberated from the salt by treatment with a strong acid. Similarly, the more soluble diastereomer remains in the mother liquor, from which the other enantiomer can potentially be recovered. chegg.com

Table 1: Chiral Resolving Agents for Precursors of this compound
Racemic SubstrateChiral Resolving AgentKey AdvantageReference
Racemic 3-(aminomethyl)-5-methylhexanoic acid(S)-Mandelic AcidUsed in the first-generation industrial process. researchgate.net
Racemic 3-(carbamoylmethyl)-5-methylhexanoic acid(R)-1-PhenylethylamineEfficient resolution of a key precursor. google.com

The success of diastereomeric salt resolution hinges on the optimization of crystallization parameters to maximize the yield and enantiomeric purity of the desired diastereomer. Key parameters that are manipulated include the choice of solvent, temperature, cooling rate, and concentration. orgsyn.org

Methanol is a commonly used solvent for the resolution of α-phenylethylamine diastereomeric salts because the solubility difference between the diastereomers is often significant in this medium. quizlet.comchegg.com The process typically involves dissolving the racemic substrate and the resolving agent in a minimal amount of hot solvent to form a supersaturated solution. orgsyn.org Slow, controlled cooling allows for the selective crystallization of the less soluble diastereomeric salt, while the more soluble salt remains in the mother liquor. chegg.comorgsyn.org The rate of cooling is critical; rapid cooling can lead to the co-precipitation of both diastereomers, thus reducing the enantiomeric purity of the isolated product. The crystallization process can be monitored and optimized to ensure that preferential enrichment of the desired enantiomer occurs effectively. mdpi.com

Table 2: Key Parameters in Diastereomeric Crystallization
ParameterInfluence on ResolutionOptimization Goal
SolventAffects the relative solubilities of the diastereomeric salts.Maximize the solubility difference between the two diastereomers.
TemperatureControls the supersaturation level and crystallization kinetics.Achieve a balance between yield and purity.
Cooling RateImpacts crystal growth and nucleation, affecting purity.Slow cooling to favor the growth of pure crystals of the less soluble salt.
ConcentrationDetermines the yield and the point of crystallization.Create a supersaturated solution without spontaneous precipitation of both salts.

Kinetic resolution is a powerful alternative for separating enantiomers based on the different rates at which they react with a chiral catalyst or reagent. nih.govrsc.org In this process, one enantiomer of the racemic substrate reacts faster than the other, leading to an enrichment of the slower-reacting enantiomer in the starting material and the formation of an enantioenriched product.

For the synthesis of this compound and its precursors, enzymatic kinetic resolution has proven to be a particularly efficient method. researchgate.net Lipases are commonly used enzymes for this purpose, often employed in the resolution of racemic esters or amides. For instance, a racemic precursor ester can be subjected to hydrolysis by a lipase. The enzyme will selectively hydrolyze one enantiomer at a much higher rate, leaving the unreacted ester enriched in the other enantiomer. An efficient process for a key chiral intermediate, ethyl (S)-3-cyano-5-methylhexanoate, was developed using a lipase from Thermomyces lanuginosus. researchgate.net This chemoenzymatic route provides the desired product in high yield (90-92%) and excellent enantiomeric excess (>99%). researchgate.netresearchgate.net The use of immobilized enzymes is advantageous as it allows for easy separation from the reaction mixture and reuse of the biocatalyst. researchgate.net

Classical Synthetic Route Modifications for this compound

The classical synthesis of β-amino acids can be achieved through the amidomalonate route. The first-generation manufacturing process for pregabalin began with a Knoevenagel condensation of isovaleraldehyde and diethyl malonate. researchgate.net This was followed by cyanation, hydrolysis, and decarboxylation to yield the racemic product. researchgate.net

Reductive Amination Approaches

Reductive amination is a highly versatile and fundamental method for synthesizing amines from carbonyl compounds (aldehydes and ketones). This approach involves the reaction of a ketone or aldehyde with ammonia to form an imine intermediate, which is then reduced in situ to the corresponding primary amine. While a broadly applied strategy in organic synthesis, its application to the synthesis of this compound requires a suitable keto-acid precursor and a stereoselective reduction step. d-nb.infoorganic-chemistry.org

The general pathway involves a precursor such as 3-isobutyl-5-oxohexanoic acid. The key challenge lies in the stereoselective reduction of the intermediate imine or enamine to establish the correct (R) configuration at the C3 position. Catalytic systems, often based on transition metals, are employed for this transformation. d-nb.info Iron-based catalysts, for example, have been developed for the reductive amination of a wide scope of ketones and aldehydes, demonstrating high functional group tolerance. d-nb.info

Parameter Description Relevance to Synthesis
Precursor A keto-acid, such as 3-isobutyl-5-oxohexanoic acid.The carbonyl group serves as the electrophilic site for amination.
Nitrogen Source Typically ammonia or an ammonia equivalent. d-nb.infoProvides the amino group for the final product.
Reducing Agent Common agents include sodium borohydride, catalytic hydrogenation (e.g., H₂/Pd), or transfer hydrogenation. organic-chemistry.orgReduces the C=N bond of the imine intermediate to a C-N single bond.
Stereocontrol Achieved through chiral catalysts or auxiliaries.Crucial for obtaining the desired (3R) enantiomer over the (3S) enantiomer.

Hofmann Degradation of Chiral Carbamoyl Precursors

The Hofmann degradation, or Hofmann rearrangement, is a well-established method for converting a primary amide into a primary amine with one fewer carbon atom. This reaction is a cornerstone in several industrial syntheses of the enantiomeric counterpart, (S)-3-(aminomethyl)-5-methylhexanoic acid, and the principles are directly applicable to the (3R)-enantiomer. googleapis.comgoogle.comgoogleapis.com The process starts with the chiral precursor, (R)-(-)-3-carbamoylmethyl-5-methylhexanoic acid. arkat-usa.org

The reaction is typically carried out in an aqueous basic solution with a halogenating agent like bromine or a more environmentally benign alternative such as N-chlorosuccinimide (NCS). arkat-usa.orggoogle.com The amide is converted to an N-haloamide intermediate, which then rearranges under the influence of a base to form an isocyanate. Subsequent hydrolysis of the isocyanate yields the primary amine and carbon dioxide.

A key advantage of this method is that the rearrangement proceeds with retention of configuration at the chiral center, ensuring that the stereochemical integrity of the (R)-precursor is transferred to the final (3R)-product.

Table of Reagents for Hofmann Degradation

Reagent Type Examples Function Reference
Halogenating Agent Bromine (Br₂), N-chlorosuccinimide (NCS) Reacts with the amide in the presence of a base to form an N-haloamide intermediate. google.comgoogle.com
Base Sodium hydroxide (NaOH), Potassium hydroxide (KOH) Deprotonates the amide and facilitates the rearrangement of the N-haloamide to an isocyanate. arkat-usa.orggoogle.com

| Solvent | Water, Methanol | Medium for the reaction and subsequent hydrolysis of the isocyanate intermediate. | google.com |

One patented method describes the use of N-chlorosuccinimide in the presence of an alkali metal hydroxide, which improves the reaction yield and reduces impurity content, making the process more suitable for industrial production. google.com The process involves dissolving NCS in an alkaline solution and then adding (R)-(-)-3-carbamoylmethyl-5-methylhexanoic acid in batches to control the exothermic reaction and minimize the formation of byproducts. google.com

Reduction of Chiral Cyano Precursors

The catalytic reduction of a nitrile (cyano) group is a direct and efficient route to synthesize primary amines. In the context of this compound synthesis, this involves the hydrogenation of a stereochemically pure cyano precursor, such as (R)-3-cyano-5-methylhexanoic acid or its corresponding esters. niscpr.res.innih.gov This pathway is attractive due to its high atom economy.

The critical step preceding the reduction is the acquisition of the enantiomerically pure cyano intermediate. This is often accomplished through the resolution of a racemic mixture, for instance, by forming diastereomeric salts with a chiral amine. niscpr.res.in Alternatively, enzymatic resolution can be employed to selectively hydrolyze one enantiomer of a cyano ester, yielding the desired chiral cyano-acid. researchgate.net

Once the chiral cyano precursor is obtained, the nitrile group is reduced to an aminomethyl group. This is typically achieved through catalytic hydrogenation using various metal catalysts.

Catalysts and Conditions for Nitrile Reduction

Catalyst Reducing Agent Typical Conditions Reference
Raney Nickel (Ra-Ni) Hydrogen gas (H₂) Elevated pressure and temperature, often in an alcoholic solvent. nih.govresearchgate.net
Palladium on Carbon (Pd/C) Hydrogen gas (H₂) Can be effective under various pressures and temperatures. google.com

An enantioselective synthesis has been developed involving the asymmetric hydrogenation of a prochiral precursor, 3-cyano-5-methylhex-3-enoic acid, using a rhodium Me-DuPHOS catalyst. nih.gov This step establishes the chiral center and produces (S)-3-cyano-5-methylhexanoate in high enantiomeric excess. nih.govresearchgate.net A subsequent hydrogenation of the nitrile using a heterogeneous nickel catalyst then yields the final aminomethyl product. nih.gov

Derivatization and Chemical Modification Routes for Research Intermediates

The synthesis of this compound involves several key intermediates whose chemical properties can be modulated through derivatization. These modifications are crucial for purification, separation of enantiomers, and facilitating subsequent reaction steps.

Amidation and Esterification Pathways

Amidation and esterification are fundamental reactions in the synthetic routes leading to this compound. These reactions are primarily used to create and modify key intermediates.

Amidation: The formation of an amide is central to the Hofmann degradation route, which requires the precursor (R)-(-)-3-carbamoylmethyl-5-methylhexanoic acid. arkat-usa.org This intermediate is typically prepared from 3-isobutylglutaric acid. The process can involve the cyclization of 3-isobutylglutaric acid to its anhydride (B1165640), followed by a ring-opening reaction with ammonia to form the racemic 3-(carbamoylmethyl)-5-methylhexanoic acid. This racemate is then resolved to isolate the desired (R)-enantiomer. arkat-usa.org

Esterification: Ester intermediates are common in synthetic pathways, particularly those involving cyano precursors. For example, (RS)-ethyl-3-cyano-5-methylhexanoate is a key intermediate that can be resolved enzymatically or via diastereomeric salt formation. niscpr.res.in Esterification of the carboxylic acid group can protect it during other transformations or improve the solubility and handling properties of the intermediate. The conversion back to the carboxylic acid is readily achieved through hydrolysis.

Oxidation and Reduction Chemistry Relevant to Synthetic Intermediates

Oxidation and reduction reactions are pivotal in manipulating the functional groups of intermediates throughout the synthesis.

Reduction:

Nitrile to Amine: As detailed in section 2.4.4, the reduction of a cyano group to a primary amine is a final and critical step in many synthetic routes. This transformation is almost exclusively achieved via catalytic hydrogenation. nih.gov

Carbonyl to Methylene/Hydroxyl: In reductive amination pathways, the reduction of the imine intermediate is the defining step. d-nb.info In other contexts, carbonyl groups within precursor molecules may be reduced. For instance, the synthesis of starting materials could involve the reduction of a carboxylic acid or ester to an alcohol.

Oxidation: While the direct synthetic pathways to this compound are predominantly reductive, oxidation reactions are essential for preparing the initial building blocks. For example, the synthesis of 3-isobutylglutaric acid, a common starting material, may involve the oxidation of an appropriate hydrocarbon or alcohol precursor. The specific oxidation chemistry is highly dependent on the chosen foundational route for constructing the carbon skeleton of the molecule.

Advanced Chromatographic Techniques for Enantiomeric Purity Determination

The separation of enantiomers, which can exhibit different pharmacological and toxicological profiles, is a crucial aspect of quality control for chiral drugs like pregabalin. oup.com

Chiral High-Performance Liquid Chromatography (HPLC) with Derivatization (e.g., l-fluoro-2,3-dinitrophenyl-5-L-alanine amide)

A common and effective method for determining the enantiomeric purity of this compound is High-Performance Liquid Chromatography (HPLC) following pre-column derivatization. Since pregabalin lacks a significant UV chromophore, derivatization is necessary for sensitive detection. oup.comresearchgate.net A widely used chiral derivatizing agent is 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (also known as Marfey's reagent or FDNP-L-Ala-NH₂). researchgate.netresearchgate.netnih.gov

This reagent reacts with the primary amino group of both the (S)- and (R)-enantiomers of 3-(aminomethyl)-5-methylhexanoic acid to form diastereomers. nih.govnih.gov These diastereomers possess distinct physicochemical properties, allowing for their separation on a standard achiral stationary phase, such as a C18 column. researchgate.netresearchgate.net The derivatized products exhibit strong UV absorbance, typically monitored around 340 nm, enabling sensitive and accurate quantification. researchgate.netresearchgate.net

One study detailed a method where racemic pregabalin was derivatized with N2-(5-fluoro-2,4-dinitrophenyl)-L-alanine amide (FDAA) to yield stable diastereomers. These were then separated on a Lichrospher C18 column with a mobile phase of 0.5% triethylamine (B128534) solution (adjusted to pH 3.0 with phosphoric acid) and acetonitrile (B52724) (55:45). researchgate.net This method demonstrated good linearity and a low limit of detection, proving suitable for enantiospecific analysis. researchgate.net Another study also utilized a similar derivatization with Na-5-fluoro-2,4-dinitrophenyl-5-L-alanine amide, separating the derivatives on an Inertsil ODS-2 column. oup.com

ParameterValueReference
Derivatizing Agent1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's Reagent) researchgate.netnih.gov
Column TypeC18 (achiral) researchgate.netresearchgate.net
Detection Wavelength~340 nm researchgate.netresearchgate.net
Limit of Detection (R-enantiomer)1.1 x 10⁻⁸ g/mL oup.com
Limit of Quantitation (R-enantiomer)3.3 x 10⁻⁸ g/mL oup.com

Supercritical Fluid Chromatography (SFC) for Chiral Separation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and often preferred technique for chiral separations in the pharmaceutical industry. europeanpharmaceuticalreview.comchromatographyonline.comresearchgate.net SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. This offers advantages such as higher efficiency, faster analysis times, and reduced use of toxic organic solvents compared to traditional HPLC. chromatographyonline.com

For the chiral separation of this compound, SFC is often paired with chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are widely used and commercially available. chromatographyonline.com The choice of the chiral selector and the composition of the mobile phase, including the use of additives like acids or bases, are critical for achieving optimal separation. europeanpharmaceuticalreview.comchromatographyonline.com These additives can significantly improve peak shape and enantioselectivity. europeanpharmaceuticalreview.com

While direct separation of underivatized pregabalin enantiomers can be challenging, SFC offers a promising alternative to derivatization-based HPLC methods. researchgate.net The technique's compatibility with mass spectrometry (SFC-MS) further enhances its utility for sensitive and selective analysis. chromatographyonline.com

Spectroscopic and Spectrometric Characterization Methodologies

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation, stereochemical assignment, and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Stereochemical Assignment and Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural confirmation of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. rsc.orgresearchgate.net

The ¹H NMR spectrum of pregabalin typically shows characteristic signals corresponding to the various protons in the molecule. researchgate.nethmdb.ca For instance, the protons of the isobutyl group, the aminomethyl group, and the chiral center can be assigned based on their chemical shifts and coupling patterns. researchgate.net Similarly, the ¹³C NMR spectrum provides distinct signals for each carbon atom, confirming the carbon skeleton of the compound. rsc.orghmdb.ca These spectral data are crucial for verifying the identity and structure of newly synthesized batches of the compound. rsc.org

NucleusPredicted Chemical Shift (ppm) in D₂OReference
¹HSignals typically observed between ~0.8 and ~3.0 ppm researchgate.nethmdb.ca
¹³CSignals corresponding to the various carbon atoms hmdb.ca

Mass Spectrometry (MS and LC-MS/MS) for Purity and Impurity Profiling

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and selective method for determining the purity of this compound and for identifying and quantifying any impurities. nih.gov During the synthesis of pregabalin, several potential impurities can be formed, and regulatory guidelines necessitate their identification and characterization. nih.govresearchgate.netunr.edu.ar

LC-MS/MS methods are developed to separate the parent compound from its related substances, which are then detected by the mass spectrometer. researchgate.net The mass spectrometer provides the mass-to-charge ratio (m/z) of the parent ion and its fragment ions, which helps in the structural elucidation of the impurities. researchgate.netmdpi.com For instance, a common process impurity is 3-(aminomethyl)-5-methylhex-4-enoic acid, which can be identified by its specific parent ion in the mass spectrum. nih.gov

Validated LC-MS/MS methods have been established for the quantification of pregabalin in various matrices, demonstrating high precision and accuracy. researchgate.netmdpi.com These methods often involve simple sample preparation and rapid analysis times. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for the identification of functional groups present in the this compound molecule. sphinxsai.comresearchgate.net The IR spectrum shows absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different chemical bonds.

For pregabalin, characteristic IR absorption bands include those for the C-H stretching of the alkyl groups, N-H stretching of the primary amine, and the C=O stretching of the carboxylic acid. sphinxsai.com The presence and position of these bands confirm the presence of the key functional groups in the molecule. sphinxsai.comlibretexts.org IR spectroscopy is often used as a quick and straightforward method for identity confirmation and to check for the absence of certain impurities that would exhibit different characteristic absorption bands. researchgate.netresearchgate.net

Functional GroupCharacteristic Absorption (cm⁻¹)Reference
C-H stretch (alkane)~2847 cm⁻¹ sphinxsai.com
N-H stretch (amine)~1551 cm⁻¹ sphinxsai.com
C=O stretch (carboxylic acid)~1715 cm⁻¹ (can vary) libretexts.org
O-H stretch (carboxylic acid)Broad band, ~2500-3300 cm⁻¹ libretexts.org

Optical Rotation and Circular Dichroism (CD) for Enantiomeric Excess Determination

The stereochemistry of this compound is critical to its function, making the accurate determination of enantiomeric excess (ee) a cornerstone of its quality control. Optical rotation and circular dichroism are two chiroptical techniques used to quantify the enantiomeric purity of a sample.

Optical Rotation measures the rotation of plane-polarized light as it passes through a solution containing a chiral compound. The magnitude and direction of this rotation are characteristic of the specific enantiomer. The specific rotation [α] is a standardized value calculated from the observed rotation, concentration, and path length. chegg.com For a mixture of enantiomers, the observed rotation is proportional to the enantiomeric excess. youtube.com By comparing the specific rotation of a synthetic batch to the specific rotation of a pure enantiomer, the enantiomeric excess can be calculated using the formula:

% ee (Optical Purity) = (Specific Rotation of Sample / Specific Rotation of Pure Enantiomer) x 100% chegg.com

While a valuable and accessible technique, its accuracy can be limited, especially for samples with low ee values or when other optically active impurities are present.

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique provides more structural information than optical rotation and can be highly sensitive for determining enantiomeric composition. utexas.edunih.gov A CD spectrum shows positive or negative peaks (Cotton effects) at specific wavelengths, creating a unique fingerprint for each enantiomer. utexas.edu

For determining enantiomeric excess, a calibration curve is often constructed by plotting the CD intensity at a specific wavelength against known ee values of prepared standards. nih.govnih.gov This method allows for the rapid and accurate determination of ee in unknown samples, with average absolute errors reported to be as low as ±7%. nih.gov CD spectroscopy is particularly well-suited for high-throughput screening (HTS) applications in catalyst discovery and reaction optimization due to its speed and sensitivity. nih.govutexas.edu

Feature Optical Rotation Circular Dichroism (CD)
Principle Measures rotation of plane-polarized light. Measures differential absorption of circularly polarized light.
Output A single value (specific rotation). A full spectrum with positive/negative bands.
Sensitivity Generally lower sensitivity. High sensitivity, suitable for dilute samples. nsf.gov
Application Routine quality control, basic ee determination. Detailed structural analysis, high-throughput screening, complex mixtures. nih.govnih.gov
Requirement Requires a pure enantiomeric standard for comparison. Often requires a calibration curve with multiple standards. nih.gov

Impurity Profiling and Identification in Synthetic Batches

The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, as mandated by guidelines from the International Conference on Harmonisation (ICH). biopharmaspec.com Impurities can arise from various sources, including starting materials, intermediates, by-products, reagents, and degradation of the final compound. outsourcedpharma.com A thorough understanding and control of the impurity profile of this compound are essential to ensure its quality and consistency in research settings.

Methodologies for Detection and Quantification of Process-Related Impurities

The detection and quantification of process-related impurities require robust and sensitive analytical methods. High-Performance Liquid Chromatography (HPLC), particularly Reverse Phase HPLC (RP-HPLC), is the most common technique employed for this purpose.

Method development focuses on achieving adequate separation of the main compound from all potential impurities. Key aspects of method development include:

Column Selection : Columns with different stationary phases, such as C18 or phenyl-hexyl, are tested to achieve the best resolution. ijpsr.commdpi.com

Mobile Phase Optimization : A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile) is typically used to separate compounds with varying polarities. ijpsr.commdpi.com

Detection : A UV detector is commonly used for quantification. The method must be validated to determine its linearity, accuracy, precision, and sensitivity. ijpsr.com

Limit of Detection (LOD) and Limit of Quantification (LOQ) : These values are established to define the lowest concentration of an impurity that can be reliably detected and quantified, respectively. This is often determined by achieving a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ. ijpsr.com

For the identification of unknown impurities, HPLC is often coupled with a mass spectrometer (LC-MS). This technique provides the molecular weight of the impurities, which is crucial for proposing their structures. mdpi.comresearchgate.net Further characterization is then accomplished using techniques like high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com

Technique Purpose
HPLC-UV Separation and quantification of known and unknown impurities.
LC-MS Identification of impurities by determining their molecular weight. researchgate.net
HRMS Accurate mass measurement to determine the elemental composition of an impurity.
NMR Complete structural elucidation of isolated impurities.

Characterization of Specific Impurities and Degradants (e.g., 3-isobutylglutaric acid, (R)-(-)-3-carbamoylmethyl-5-methylhexanoic acid)

During the synthesis of this compound, several key impurities have been identified and characterized. Two of the most significant process-related impurities are 3-isobutylglutaric acid and (R)-(-)-3-carbamoylmethyl-5-methylhexanoic acid.

3-Isobutylglutaric acid : This dicarboxylic acid is a common starting material or intermediate in several synthetic routes to pregabalin. google.comnih.gov Its presence in the final product typically indicates an incomplete reaction or inefficient purification. It is formed by the hydrolysis of 3-isobutylglutaric anhydride. researchgate.net

(R)-(-)-3-Carbamoylmethyl-5-methylhexanoic acid : This compound, also known as the (R)-amide impurity, is a key intermediate in one of the most common industrial syntheses of pregabalin. researchgate.nethsppharma.comchemicalbook.com It is the direct precursor to the final molecule via a Hofmann rearrangement. researchgate.netgoogle.com Its presence indicates an incomplete Hofmann reaction or carry-over from a previous step. This impurity is particularly important to monitor as it is structurally very similar to the desired product and can be challenging to separate. It is often resolved from its racemic mixture using a chiral amine like (R)-(+)-α-phenylethylamine. google.comgoogle.com

Impurity Name Chemical Formula Origin
3-Isobutylglutaric acid C₉H₁₆O₄ nih.gov Starting material or hydrolysis of anhydride intermediate. researchgate.net
(R)-(-)-3-Carbamoylmethyl-5-methylhexanoic acid C₉H₁₇NO₃ nih.gov Key precursor in Hofmann rearrangement pathway. researchgate.net

Strategies for Impurity Control and Mitigation in Research Synthesis

Effective impurity control is achieved through a combination of synthetic route design, process optimization, and robust purification methods.

Stereoselective Synthesis : Employing asymmetric synthesis strategies is a primary method to control the formation of the unwanted (S)-enantiomer. This can involve the use of chiral auxiliaries, asymmetric hydrogenation with chiral catalysts like Rhodium-Me-DuPHOS, or enzyme-mediated reactions. nih.govnih.gov These methods aim to produce the desired (R)-enantiomer directly, minimizing the need for resolving a racemic mixture.

Process Optimization : Careful control of reaction parameters is crucial to minimize the formation of process-related impurities. This includes:

Temperature Control : Many reactions in the synthetic sequence are temperature-sensitive. For example, the Hofmann rearrangement requires careful temperature management to proceed to completion without causing degradation. google.com

Stoichiometry of Reagents : Using the correct ratio of reactants and reagents ensures reactions go to completion and minimizes the generation of by-products.

Reaction Time : Monitoring the reaction progress to determine the optimal endpoint prevents the formation of degradation products from over-reaction.

Resolution and Purification : For synthetic routes that produce a racemic mixture, an efficient resolution step is critical. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as (S)-mandelic acid or an optically active phenylethylamine, followed by selective crystallization. google.com The final product typically undergoes one or more crystallization steps from appropriate solvent systems (e.g., isobutanol/water) to remove any remaining impurities to achieve high purity (e.g., >99.9%). google.com

Pharmacological Research and Molecular Interactions of 3r 3 Aminomethyl 5 Methylhexanoic Acid

Elucidation of Molecular Targets and Binding Mechanisms

The pharmacological activity of gabapentinoids is primarily dictated by their ability to bind to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels. nih.govnih.gov Research into (3R)-3-(aminomethyl)-5-methylhexanoic acid has focused on its interaction, or lack thereof, with this specific molecular target.

Investigation of Alpha-2-Delta (α2δ) Subunit Binding of Voltage-Gated Calcium Channels

The primary molecular target for the pharmacologically active (S)-enantiomer, pregabalin (B1679071), is the α2δ auxiliary subunit of voltage-dependent calcium channels in the central nervous system. nih.govnih.gov This binding is crucial for its analgesic, anticonvulsant, and anxiolytic effects. nih.gov Studies conclusively show that the analgesic actions of this class of drugs are mediated through the α2δ-1 subunit. nih.gov For this compound, investigations reveal that it does not significantly bind to this target. The stereochemistry of the molecule is critical, and the (R) configuration is not recognized with high affinity by the binding site on the α2δ protein. researchgate.netnih.gov

Comparative Receptor Binding Studies with (3S)-3-(aminomethyl)-5-methylhexanoic acid (Pregabalin)

Comparative studies are central to understanding the pharmacology of this compound. These studies consistently demonstrate a stark difference in binding affinity between the two enantiomers. The (S)-enantiomer, pregabalin, binds with high affinity to the α2δ subunit. acs.org In contrast, the (R)-enantiomer exhibits a significantly reduced affinity for this site. This dramatic difference in binding affinity is the primary reason for the pharmacological inactivity of the (3R) isomer concerning the known mechanisms of pregabalin.

Table 1: Comparative Binding Affinity of Enantiomers for the α2δ Subunit

Compound Stereochemistry Binding Affinity for α2δ Subunit
(3S)-3-(aminomethyl)-5-methylhexanoic acid (S)-enantiomer High
This compound (R)-enantiomer Negligible / Very Low

This table illustrates the high stereoselectivity of the α2δ subunit binding site, which strongly prefers the (S)-enantiomer.

Neurotransmitter Modulation and Release Studies

The functional consequence of α2δ subunit binding is the modulation of neurotransmitter release. The differences in binding between the enantiomers translate directly to differences in their effects on neurochemistry.

Impact on Glutamate (B1630785), Norepinephrine, and Substance P Release

Binding of the (S)-enantiomer, pregabalin, to the presynaptic α2δ subunit reduces the influx of calcium into nerve terminals during periods of neuronal hyperexcitation. nih.gov This action leads to a decrease in the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P. nih.govdrugs.comdrugbank.com

Studies directly comparing the enantiomers have shown that the (R)-isomer does not share this property. For instance, while the (S)-isomer effectively reduces the substance P-mediated increase of glutamate release, the (R)-isomer produces no such reduction. Given that the inhibition of neurotransmitter release is dependent on α2δ binding, it is understood that this compound does not effectively modulate the release of glutamate, norepinephrine, or substance P in the manner of its active counterpart.

In Vitro Neurochemical Profiling

The neurochemical profile of this class of compounds is highly specific. Extensive in vitro screening of pregabalin has shown that it does not bind to a wide array of other common receptors and ion channels, including GABA-A, GABA-B, and benzodiazepine (B76468) receptors, despite its structural similarity to the neurotransmitter GABA. drugs.com This high degree of selectivity indicates that its therapeutic effects are not due to broad, non-specific interactions with multiple neurotransmitter systems. nih.gov The (3R)-enantiomer is likewise expected to be inactive at these other sites, possessing a "clean" but pharmacologically inert profile with respect to the known central nervous system targets of pregabalin.

Structure-Activity Relationship (SAR) Studies for the (3R) Enantiomer

The structure-activity relationship (SAR) for this class of molecules is sharply defined by the stereochemistry at the C3 position of the hexanoic acid backbone. The collective research on pregabalin and its analogues demonstrates that the (S)-configuration is an absolute requirement for high-affinity binding to the α2δ protein and, consequently, for its pharmacological effects. researchgate.netnih.govacs.org

The (3R)-enantiomer serves as a crucial control in these SAR studies. Its lack of significant α2δ binding and subsequent inactivity in neurotransmitter release assays confirms the precise stereochemical requirements of the target. Any modification to the core structure must preserve the spatial orientation of the aminomethyl and isobutyl groups as presented in the (S)-enantiomer to retain activity. Therefore, the SAR for the (3R) enantiomer is primarily one of inactivity at the α2δ target, highlighting the high degree of enantioselectivity of its biological receptor.

Stereospecificity of Biological Activity and Potency

The biological activity of 3-(aminomethyl)-5-methylhexanoic acid is highly dependent on its stereochemistry. The two enantiomers, (3R) and (3S), possess significantly different affinities for their primary molecular target and, consequently, exhibit disparate pharmacological potencies.

The primary mechanism of action for the (S)-enantiomer, pregabalin, is its high-affinity binding to the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels (VGCCs). nih.govnih.govpharmgkb.org This interaction is crucial for its anticonvulsant, analgesic, and anxiolytic properties. nih.govresearchgate.net In stark contrast, the (3R)-enantiomer demonstrates a significantly lower binding affinity for these α2δ subunits. nih.gov This stereospecificity indicates that the (3R) configuration is not the biologically active form for conditions treated by pregabalin.

Research has consistently shown that the analgesic and anticonvulsant effects are associated with the (S)-enantiomer, while the (R)-enantiomer is considered less potent or inactive concerning the α2δ-mediated pathways. chemicalbook.comnih.gov This difference in potency is a clear illustration of the principle of stereospecificity in pharmacology, where the three-dimensional arrangement of atoms in a molecule dictates its ability to interact with a biological target.

Table 1: Stereospecificity and Potency of 3-(aminomethyl)-5-methylhexanoic acid Enantiomers

EnantiomerCommon NamePrimary Biological TargetBinding Affinity to α2δ SubunitPrimary Pharmacological Activity
(3S)-3-(aminomethyl)-5-methylhexanoic acidPregabalinα2δ subunit of Voltage-Gated Calcium ChannelsHighAnalgesic, Anticonvulsant, Anxiolytic nih.govnordmann.globalgoogle.com
This compound(R)-Pregabalinα2δ subunit of Voltage-Gated Calcium ChannelsLow nih.govSignificantly less potent for α2δ-mediated effects chemicalbook.com

Rational Design of Analogs Based on (3R)-Configuration

The rational design of analogs based on a specific stereoisomer is typically driven by its desired biological activity. Given that the high affinity for the α2δ subunit resides in the (S)-enantiomer, the majority of rational drug design efforts have focused on synthesizing and optimizing analogs with the (S)-configuration to enhance efficacy for neuropathic pain and other related conditions. nih.gov

However, the distinct properties of the (3R)-enantiomer, although not centered on α2δ binding, could theoretically serve as a scaffold for the rational design of analogs with different therapeutic purposes. For instance, if a novel, non-α2δ-mediated activity is identified for the (3R)-configuration, medicinal chemists could use its structure as a starting point to develop a new class of compounds.

One such potential application has been suggested in the context of retinal protection. Some research indicates that the (R)-enantiomer has the ability to scavenge toxic aldehydes, such as all-trans-retinal, through the formation of a Schiff base. This activity is independent of the α2δ subunit. Therefore, the rational design of analogs based on the (3R)-configuration could focus on optimizing this aldehyde-scavenging property to develop treatments for conditions involving retinal degeneration.

Table 2: Focus of Rational Analog Design

Enantiomer ConfigurationBasis for Rational DesignTherapeutic Goal
(3S)-ConfigurationHigh affinity for α2δ subunit of VGCCsEnhance analgesic, anticonvulsant, and anxiolytic effects
(3R)-ConfigurationPotential non-α2δ mediated activities (e.g., aldehyde scavenging) Develop novel therapeutics for different indications (e.g., retinal protection)

Exploration of Non-α2δ Mediated Mechanisms (Hypothetical/Exploratory)

While the primary mechanism of the pharmacologically active (S)-enantiomer is well-established to be its interaction with the α2δ subunit of VGCCs, the exploration of non-α2δ mediated mechanisms for the (3R)-enantiomer is an area of growing interest. These explorations are largely hypothetical but are grounded in some preclinical observations.

A notable hypothetical mechanism for this compound is its potential role in cellular protection through the scavenging of toxic aldehydes. In certain degenerative conditions, the accumulation of reactive aldehydes can lead to cellular damage. The primary amine group in the (3R)-enantiomer could potentially form a Schiff base with these aldehydes, neutralizing their toxicity. This proposed mechanism is distinct from the neuromodulatory effects of the (S)-enantiomer and suggests a completely different therapeutic application.

Furthermore, while pregabalin's effects are predominantly linked to the α2δ subunit, some studies have investigated broader interactions. For example, it has been suggested that the α2δ-1 subunit can form complexes with NMDA receptors, and that gabapentinoids may target these complexes. nih.gov Although not directly demonstrated for the (3R)-enantiomer, it is hypothetically possible that it could have some interaction with such protein complexes, albeit likely with much lower affinity than the (S)-enantiomer.

It is also important to note that while pregabalin was designed as a GABA analog, it does not have significant activity at GABA-A or GABA-B receptors. nih.gov However, it has been noted to activate L-glutamic acid decarboxylase (GAD), the enzyme responsible for GABA synthesis. google.comgoogle.com The stereospecificity of this effect is not fully elucidated, leaving a hypothetical possibility for the (3R)-enantiomer to have some influence on GABAergic systems, though this remains speculative.

These exploratory avenues highlight that while this compound is largely considered the "inactive" enantiomer in the context of current therapeutic applications of pregabalin, it may possess unique biological activities that warrant further investigation for novel therapeutic strategies.

Preclinical and in Vivo Investigations of 3r 3 Aminomethyl 5 Methylhexanoic Acid

Pharmacokinetics and Pharmacodynamics (PK/PD) Research in Animal Models

Detailed pharmacokinetic and pharmacodynamic studies specifically investigating (3R)-3-(aminomethyl)-5-methylhexanoic acid in animal models are not extensively reported in the reviewed scientific literature. The majority of research has concentrated on the pharmacologically active (S)-enantiomer, pregabalin (B1679071). nih.gov

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Table 1: Summary of ADME Properties of this compound in Animal Models

Parameter Species Findings
AbsorptionData not availableData not available
DistributionData not availableData not available
MetabolismData not availableData not available
ExcretionData not availableData not available
Data in this table is a placeholder as specific studies on the (3R)-enantiomer were not identified in the search.

Bioavailability and Systemic Exposure of the (3R) Enantiomer

Comprehensive studies detailing the bioavailability and systemic exposure of the (3R)-enantiomer of 3-(aminomethyl)-5-methylhexanoic acid in various animal models have not been identified in the reviewed literature.

Table 2: Bioavailability and Systemic Exposure of this compound in Animal Models

Species Route of Administration Bioavailability (%) Key Exposure Parameters (Cmax, AUC)
Data not availableData not availableData not availableData not available
Data in this table is a placeholder as specific studies on the (3R)-enantiomer were not identified in the search.

Efficacy Studies in Disease Models (Comparative with (3S)-Enantiomer or Racemate)

Direct comparative efficacy studies of this compound, its (S)-enantiomer (pregabalin), and the racemic mixture in established animal models of neuropathic pain, epilepsy, and anxiety are not well-documented in the available scientific literature. The existing research predominantly focuses on the therapeutic effects of pregabalin. nih.govnih.goveuropeanreview.org

Investigations in Neuropathic Pain Models

While pregabalin is widely recognized for its efficacy in treating neuropathic pain, specific investigations into the analgesic effects of the (3R)-enantiomer in animal models of neuropathic pain, or direct comparisons with pregabalin, are not extensively published. nih.govnih.gov

Table 3: Comparative Efficacy in Neuropathic Pain Models

Animal Model Compound Key Findings
Data not availableThis compoundData not available
Data not available(3S)-3-(aminomethyl)-5-methylhexanoic acid (Pregabalin)Data not available in a direct comparative study with the (3R)-enantiomer
Data not availableRacemic 3-(aminomethyl)-5-methylhexanoic acidData not available
Data in this table is a placeholder as specific comparative studies were not identified in the search.

Evaluation in Epilepsy Models

The (S)-enantiomer, pregabalin, is an approved antiepileptic drug. nih.gov However, dedicated studies evaluating the anticonvulsant properties of the (3R)-enantiomer in animal models of epilepsy, particularly in direct comparison to pregabalin or the racemate, are lacking in the available literature. Some reports suggest that adjunctive pregabalin treatment can reduce seizure rates in pediatric patients with focal-onset seizures. neurologylive.com

Table 4: Comparative Efficacy in Epilepsy Models

Animal Model Compound Key Findings
Data not availableThis compoundData not available
Data not available(3S)-3-(aminomethyl)-5-methylhexanoic acid (Pregabalin)Data not available in a direct comparative study with the (3R)-enantiomer
Data not availableRacemic 3-(aminomethyl)-5-methylhexanoic acidData not available
Data in this table is a placeholder as specific comparative studies were not identified in the search.

Anxiolytic Activity Assessment in Preclinical Models

Pregabalin has demonstrated efficacy in the treatment of generalized anxiety disorder. europeanreview.orgnih.gov However, preclinical studies specifically designed to assess the anxiolytic activity of the (3R)-enantiomer, and to compare it with the (S)-enantiomer or the racemate, are not described in the reviewed scientific reports.

Table 5: Comparative Anxiolytic Activity in Preclinical Models

Animal Model Compound Key Findings
Data not availableThis compoundData not available
Data not available(3S)-3-(aminomethyl)-5-methylhexanoic acid (Pregabalin)Data not available in a direct comparative study with the (3R)-enantiomer
Data not availableRacemic 3-(aminomethyl)-5-methylhexanoic acidData not available
Data in this table is a placeholder as specific comparative studies were not identified in the search.

Neuropharmacological Studies on Central Nervous System Effects

The neuropharmacological profile of this compound has been primarily characterized in comparison to its pharmacologically active stereoisomer, (S)-3-(aminomethyl)-5-methylhexanoic acid (pregabalin). The central mechanism of action for pregabalin involves its high-affinity binding to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels in the central nervous system. phmethods.netplos.org This interaction is believed to be responsible for its analgesic, anticonvulsant, and anxiolytic effects. phmethods.netplos.org In preclinical studies, there was no evidence of the S-enantiomer undergoing racemization to the R-enantiomer. phmethods.netnih.gov

The primary molecular target of the pharmacologically active S-enantiomer is the α2δ subunit of voltage-gated calcium channels. nih.gov Binding at this site attenuates calcium influx at nerve terminals, which in turn reduces the release of several excitatory neurotransmitters, including glutamate (B1630785) and substance P. nih.gov

Research indicates that the two enantiomers of 3-(aminomethyl)-5-methylhexanoic acid exhibit significant differences in their biological activity. The (S)-enantiomer, pregabalin, potently displaces [³H]-gabapentin from the α2δ subunit. fda.gov In contrast, the (R)-enantiomer has been reported to be substantially less active in biological assays. mdpi.com One study reported that the (S)-enantiomer is approximately 10 times more active than the (R)-enantiomer. phmethods.netmdpi.com

Table 1: Comparative Activity of 3-(aminomethyl)-5-methylhexanoic Acid Enantiomers

EnantiomerCommon NameBiological Activity at α2δ Subunit
(S)-3-(aminomethyl)-5-methylhexanoic acidPregabalinHigh-affinity binder; pharmacologically active
This compoundR-enantiomerReported to be ~10 times less active than the S-enantiomer

Data sourced from multiple reports indicating the relative activity of the enantiomers. phmethods.netmdpi.com

The behavioral effects of pregabalin (the S-enantiomer) have been extensively documented in various animal models. These studies demonstrate dose-dependent efficacy in models of neuropathic pain, seizures, and anxiety. nih.govnih.gov For instance, in a rat model of trigeminal neuropathic pain, pregabalin significantly and dose-dependently reversed reduced mechanical withdrawal thresholds. nih.gov In other models, chronic administration of pregabalin showed anxiolytic effects, evidenced by decreased grooming and freezing behaviors and increased time spent in open areas. nih.gov

Consistent with the findings from electrophysiological and binding studies, the (3R)-enantiomer is reported to be the less active isomer and, therefore, is not expected to contribute significantly to the primary behavioral pharmacology observed with the racemic mixture or the S-enantiomer. mdpi.com

Toxicological Research and Safety Profile Elucidation

Toxicological assessments have been conducted to characterize the safety profile of 3-(aminomethyl)-5-methylhexanoic acid, primarily focusing on the active S-enantiomer, pregabalin.

Acute Toxicity Specific LD50 values for this compound are not available in the reviewed literature. Safety data sheets for the compound often state that no data is available for acute toxicity. chemicalbook.com Standard acute toxicity studies, such as the rat acute oral systemic toxicity study, are typically performed to determine the dose at which mortality occurs (LD50). nih.gov

Chronic Toxicity Repeat-dose toxicology studies have been conducted for pregabalin in multiple species. These studies employ standardized methodologies to assess potential target organ toxicity over longer durations.

Rat Studies : In long-term studies, rats received pregabalin via oral administration for periods up to two years. fda.gov Observations included dermatopathy (skin lesions ranging from erythema to necrosis) and ocular lesions characterized by retinal atrophy. fda.govfda.gov

Monkey Studies : Chronic studies in monkeys, with administration for up to one year, also revealed skin lesions similar to those seen in rats. fda.gov

Study Design Example : A sub-chronic toxicity study in female rats involved daily oral administration of pregabalin for 8 weeks to assess fibrotic changes in various organs. researchgate.net Another study investigating chronic abuse used male Wistar rats receiving pregabalin at doses of 150, 300, and 600 mg/kg for a specified duration. journaljpri.com

These methodologies represent the standard approach for evaluating the chronic toxicity of pharmaceutical compounds.

A comprehensive battery of tests was conducted to evaluate the genotoxic potential of pregabalin. The results from these studies were consistently negative, indicating that the compound does not have mutagenic or clastogenic potential. fda.govfda.govsci-hub.se

The methodologies employed included:

Bacterial Reverse Mutation Assay (Ames Test) : This test evaluates the potential of a substance to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli. wikipedia.orgcriver.com Pregabalin was tested at concentrations up to 5000 µ g/plate and was found to be non-mutagenic, both with and without metabolic activation. fda.gov

In Vitro Mammalian Cell Assays : Studies on mammalian cells in vitro showed that pregabalin did not increase the frequency of mutations or structural chromosome aberrations at concentrations up to 1600 µg/mL. fda.gov

In Vivo Micronucleus Test : This assay assesses chromosome damage in the bone marrow of rodents. Pregabalin did not increase the frequency of micronuclei in bone marrow from mice or rats at oral doses up to 2000 mg/kg. fda.gov

Unscheduled DNA Synthesis (UDS) : Pregabalin did not induce UDS in mouse or rat hepatocytes, indicating a lack of DNA-damaging potential. fda.govfda.gov

Table 2: Summary of Genotoxicity Studies for Pregabalin

AssaySystemMethodologyResult
Bacterial Reverse MutationS. typhimurium, E. coliPlate incorporation method with and without S9 metabolic activation.Negative fda.gov
Mammalian Cell MutationIn vitro mammalian cellsAssessment of mutation frequency.Negative fda.gov
Chromosomal AberrationIn vitro mammalian cellsAssessment of structural chromosome aberrations.Negative fda.gov
Unscheduled DNA SynthesisMouse and Rat HepatocytesMeasurement of DNA repair synthesis.Negative fda.govfda.gov
Micronucleus TestMouse and Rat Bone MarrowIn vivo assessment of chromosome damage.Negative fda.gov

The potential for reproductive and developmental toxicity has been evaluated for pregabalin in studies conducted in rats and rabbits.

Rat Studies In an embryo-fetal development study, pregnant Wistar rats were administered pregabalin orally during the period of organogenesis. nih.gov

Maternal Effects : At higher doses, maternal toxicity was observed, including reduced body weight gain, hypoactivity, and ataxia. nih.gov

Developmental Effects : Developmental toxicity included reduced fetal body weight and an increased incidence of skeletal variations. nih.govnih.gov Notably, there was an increased incidence of abnormally advanced ossification, such as premature fusion of the jugal and nasal sutures, at doses of 1250 mg/kg and higher. fda.govnih.gov However, these skull bone fusions were later reclassified as anatomical variations as they did not result in permanent adverse outcomes postnatally. nih.gov A study on pre- and postnatal development found reduced offspring growth and survival at doses of 100 mg/kg and higher. fda.gov

Table 3: Summary of Rat Developmental Toxicity Study Findings

Dose Group (mg/kg/day)Maternal EffectsFetal/Developmental Effects
500Hypoactivity, tail chewing, bruxismIncreased litter incidence of skeletal variations (mainly advanced ossification)
1250Hypoactivity, ataxia, chromodacryorrheaIncreased skeletal variations, increased incidence of jugal fused to maxilla
2500Reduced body weight gain, ataxiaReduced fetal body weight, increased skeletal variations, fusion of nasal sutures, jugal fused to maxilla

Data sourced from studies in Wistar rats. nih.govnih.gov

Rabbit Studies When pregnant rabbits received pregabalin orally during organogenesis, developmental toxicity was observed at the highest dose tested (1250 mg/kg). fda.gov This included decreased fetal body weight and increased incidences of skeletal malformations, visceral variations, and retarded ossification. fda.gov The no-effect dose for developmental toxicity in these rabbit studies was 500 mg/kg. fda.gov

Metabolic Fate and Biotransformation Research of 3r 3 Aminomethyl 5 Methylhexanoic Acid

In Vitro Metabolic Stability Studies (e.g., Liver Microsomes, Hepatocytes)

In vitro studies are crucial for predicting how a compound will be metabolized in the body. For (3R)-3-(aminomethyl)-5-methylhexanoic acid and its S-enantiomer, pregabalin (B1679071), these studies consistently demonstrate high metabolic stability.

Investigations using human liver microsomes, which contain a high concentration of cytochrome P450 (CYP450) enzymes responsible for the metabolism of many drugs, show that pregabalin is not significantly metabolized. drugsporphyria.netnih.gov This suggests that the compound is not a substrate for the major drug-metabolizing CYP450 enzymes. nih.govnih.gov Similarly, studies with hepatocytes, which provide a more complete picture of liver metabolism, also indicate a lack of significant biotransformation.

The primary reason for this metabolic stability is the chemical structure of the molecule. It is a structural analogue of the endogenous amino acid gamma-aminobutyric acid (GABA). nih.govnih.gov Its hydrophilic nature and its existence as a zwitterion at physiological pH may limit its interaction with the lipophilic active sites of many metabolic enzymes.

The high metabolic stability observed in these in vitro systems is consistent with the findings from human pharmacokinetic studies, where the vast majority of the drug is excreted unchanged. drugsporphyria.netnih.gov

Identification of Metabolites in Biological Systems

Consistent with its high metabolic stability, only a very small fraction of this compound's enantiomer, pregabalin, is converted into metabolites. Less than 2% of an administered dose is recovered in the urine as metabolites. drugsporphyria.netnih.gov

The principal metabolite that has been identified is an N-methylated derivative of pregabalin. psychscenehub.com This metabolite accounts for a very small percentage of the administered dose, approximately 0.9%. psychscenehub.com The formation of this metabolite represents a minor metabolic pathway.

Identified Metabolites of Pregabalin in Biological Systems
MetabolitePercentage of Administered DoseMetabolic Reaction
N-methylated pregabalin~0.9% psychscenehub.comN-methylation
Pregabalin-LactamMinor researchgate.netIntramolecular Cyclization

Elucidation of Metabolic Pathways and Enzyme Systems Involved

Given that this compound and its enantiomer, pregabalin, are minimally metabolized, the enzyme systems involved in their biotransformation are not extensively characterized. The primary route of elimination is renal excretion of the unchanged drug. nih.govnih.gov

The formation of the main metabolite, N-methylated pregabalin, suggests the involvement of a methyltransferase enzyme. However, the specific enzyme responsible has not been definitively identified.

Importantly, research indicates that pregabalin does not induce or inhibit the major cytochrome P450 enzyme systems. nih.govnih.gov This is a significant finding, as it implies a low potential for drug-drug interactions with other medications that are metabolized by these enzymes. nih.gov This lack of interaction with the CYP450 system is a key characteristic of the compound's metabolic profile. nih.gov Recent studies have explored the potential role of other enzymes, such as N-acetyltransferase 2 (NAT2), in the minor metabolism of pregabalin, but the clinical relevance of these findings appears to be limited. nih.gov

Stereoselective Metabolism Investigations

Stereoselectivity in drug metabolism, where one enantiomer is metabolized differently from the other, is a common phenomenon. For this compound, its pharmacological activity resides primarily in the (S)-enantiomer, pregabalin. nih.gov The (R)-enantiomer is reported to be significantly less active. nih.gov

Crystallization and Solid State Research of 3r 3 Aminomethyl 5 Methylhexanoic Acid

Polymorphism and Pseudopolymorphism Studies

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in pharmaceutical development. While specific polymorphism studies on (3R)-3-(aminomethyl)-5-methylhexanoic acid are not extensively detailed in the public domain, the broader context of its synthesis and purification hints at the importance of controlling crystalline forms. The manufacturing processes for similar molecules often involve steps to ensure the desired polymorph is consistently produced, as different polymorphs can exhibit varying physical properties, including solubility and stability.

Pseudopolymorphism, which involves the incorporation of solvent molecules into the crystal lattice to form solvates or hydrates, is also a key area of investigation. The use of various solvents and water during crystallization and purification of this compound and its derivatives suggests the potential for pseudopolymorph formation. Careful control of solvent systems and drying conditions is therefore essential to obtain the desired non-solvated form.

Co-crystallization and Salt Form Development for Enhanced Crystallization

To improve the crystalline properties of this compound, researchers have explored the formation of co-crystals and salts. This approach is particularly valuable for enhancing crystallization efficiency and enabling chiral resolution.

A notable method involves the use of a chiral resolving agent to form diastereomeric salts. For instance, racemic 3-(aminomethyl)-5-methylhexanoic acid can be resolved using (S)-mandelic acid in aqueous isopropanol (B130326). In this process, the (S)-enantiomer preferentially crystallizes as a mandelate (B1228975) salt, which allows for the separation of the desired (R)-enantiomer from the solution. By adjusting the resolving agent to (R)-mandelic acid, the selectivity can be inverted to isolate the (R)-isomer directly.

Similarly, the resolution of racemic 3-carbamoylmethyl-5-methylhexanoic acid, a precursor, has been achieved using (R)-1-phenylethylamine. arkat-usa.orggoogle.com This results in the formation of a diastereomeric salt that can be selectively crystallized. google.com The choice of solvent, such as chloroform, acetonitrile (B52724), ethyl acetate, or tetrahydrofuran, can influence the recrystallization of these salts. google.com The use of cinchona alkaloids like quinine (B1679958) has also been reported for the resolution of related compounds, highlighting the versatility of salt formation in achieving high enantiomeric purity. google.com

These diastereomeric salt formation techniques underscore the importance of selecting appropriate co-formers and solvent systems to facilitate the crystallization of the desired stereoisomer.

Resolving Agent Target Compound Outcome
(S)-Mandelic AcidRacemic 3-(aminomethyl)-5-methylhexanoic acidPreferential crystallization of the (S)-enantiomer as a mandelate salt.
(R)-Mandelic AcidRacemic 3-(aminomethyl)-5-methylhexanoic acidInverted selectivity to enable isolation of the (R)-isomer.
(R)-1-PhenylethylamineRacemic 3-carbamoylmethyl-5-methylhexanoic acidFormation of a diastereomeric salt for selective crystallization. arkat-usa.orggoogle.com
QuinineRacemic 3-(Carbamoylmethyl)-5-methylhexanoic AcidFormation of a diastereomeric salt for resolution. google.com

Control of Crystallization Processes for Purity and Yield

The control of crystallization is paramount for achieving high purity and yield of this compound. Various strategies are employed throughout the synthesis and purification processes to ensure the final product meets stringent quality standards.

One critical aspect is the use of recrystallization to purify the final compound. For instance, after hydrolysis of an intermediate, (S)-3-aminomethyl-5-methylhexanoic acid can be recrystallized from a mixture of isopropanol and water to achieve a purity of over 99%. google.com The pH of the solution is a key parameter that is carefully controlled to induce precipitation. google.comgoogle.com Typically, the pH is adjusted to a range of 4 to 7 to facilitate the crystallization of the free amino acid. google.comgoogle.com

Temperature control is another vital factor. Cooling crystallization is a common technique where the solution is cooled to a specific temperature, often as low as 0°C, to induce crystallization and maximize the yield of the precipitated product. google.com The precipitated solid is then typically washed with cold solvents to remove impurities without significant loss of the desired product. google.com

Furthermore, the choice of solvents and anti-solvents plays a significant role. In some processes, an alcohol is used to extract the product, and subsequent pH adjustment leads to precipitation. google.comgoogle.com The combination of these controlled parameters—pH, temperature, and solvent system—allows for the production of this compound with high chemical and enantiomeric purity. google.comachemblock.com

Parameter Method Purpose
pH AdjustmentAddition of acid or base to bring the pH to a specific range (e.g., 4-7)To induce precipitation of the free amino acid. google.comgoogle.com
Temperature ControlCooling the solution (e.g., to 0°C)To maximize the yield of the crystallized product. google.com
RecrystallizationDissolving the crude product in a solvent mixture (e.g., isopropanol/water) and allowing it to re-crystallizeTo enhance the purity of the final product. google.com
Solvent/Anti-solventUsing specific solvents for extraction and precipitationTo selectively isolate the desired compound. google.comgoogle.com

Solid-State Characterization Techniques (e.g., X-ray Diffraction, Differential Scanning Calorimetry)

A comprehensive understanding of the solid-state properties of this compound and its intermediates is achieved through various analytical techniques. These methods are essential for confirming the crystal structure, identifying polymorphs, and assessing thermal stability.

X-ray Diffraction (XRD) is a powerful tool for determining the crystal structure of a compound. Powder X-ray diffraction (PXRD) patterns are used to characterize the crystalline form of materials. For example, the PXRD pattern of an intermediate, (3S)-5-methyl-3-(2-oxo-2{[(1S)-1-phenylmethyl]amino}ethyl)hexanoic acid, has been documented. google.com Single-crystal X-ray analysis has also been employed to confirm the structure of related compounds, providing detailed information about the arrangement of atoms in the crystal lattice. researchgate.net

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the heat flow associated with transitions in a material as a function of temperature. mdpi.com DSC can detect events such as melting, crystallization, and glass transitions, providing valuable information about the thermal stability and purity of a compound. mdpi.com For instance, the melting point of (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid, an intermediate, was determined to be in the range of 130°C to 133°C. google.com DSC is also a crucial technique for studying polymorphism, as different polymorphs will exhibit distinct thermal profiles. mdpi.comnih.gov Modulated DSC (MDSC) is an advanced variation that can separate overlapping thermal events, offering a more detailed analysis of complex materials. mdpi.com

Other spectroscopic techniques are also utilized for solid-state characterization. Fourier-Transform Infrared Spectroscopy (FT-IR) provides information about the functional groups present in a molecule and can be used to distinguish between different crystalline forms. The FT-IR spectrum of (R)-(-)-3-carbamoylmethyl-5-methylhexanoic acid, recorded in the solid state as a KBr dispersion, showed characteristic absorption bands for the acid and amide carbonyl groups. arkat-usa.org

Technique Information Obtained Example Application
X-ray Diffraction (XRD)Crystal structure, identification of polymorphs.Characterization of the crystalline form of (3S)-5-methyl-3-(2-oxo-2{[(1S)-1-phenylmethyl]amino}ethyl)hexanoic acid. google.com
Differential Scanning Calorimetry (DSC)Melting point, thermal stability, polymorphism. mdpi.comDetermining the melting point of (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid. google.com
Fourier-Transform Infrared Spectroscopy (FT-IR)Functional groups, differentiation of crystalline forms.Identifying characteristic carbonyl bands in (R)-(-)-3-carbamoylmethyl-5-methylhexanoic acid. arkat-usa.org

Industrial Synthesis and Process Optimization for 3r 3 Aminomethyl 5 Methylhexanoic Acid

Scalable Synthetic Route Development and Refinement

One of the earliest industrial processes involved the synthesis of a racemic mixture of 3-(aminomethyl)-5-methylhexanoic acid, followed by classical resolution using a chiral resolving agent like (S)-(+)-mandelic acid. wipo.int While effective in producing the desired (S)-enantiomer, this method is inherently limited to a maximum theoretical yield of 50% and necessitates the recycling of the resolving agent and the unwanted (R)-enantiomer to be economically viable. univaq.it

Subsequent developments focused on asymmetric synthesis to avoid the formation of the undesired enantiomer altogether. A notable approach is the asymmetric hydrogenation of a prochiral precursor, such as a β-cyano-α,β-unsaturated ester, using a chiral rhodium-phosphine catalyst (e.g., Rh-DuPHOS). google.com This method allows for the direct formation of an intermediate with the correct stereochemistry in high enantiomeric excess. google.com However, the high cost of the chiral ligands and catalysts can be a significant drawback for large-scale production. univaq.it

Below is a comparative overview of different scalable synthetic routes:

Synthetic Route Key Transformation Advantages Disadvantages
Classical Resolution Diastereomeric salt formation with a chiral resolving agent (e.g., (S)-mandelic acid)Well-established technologyMaximum 50% theoretical yield per cycle, requires recycling of unwanted enantiomer
Asymmetric Hydrogenation Rhodium-catalyzed asymmetric hydrogenation of a prochiral olefinHigh enantioselectivity, direct formation of the desired stereocenterHigh cost of chiral catalysts and ligands
Chemoenzymatic (Lipase) Enzymatic kinetic resolution of a racemic cyano-diesterHigh stereoselectivity, mild reaction conditions, potential for recycling of the unwanted enantiomerRequires efficient racemization of the unreacted enantiomer
Chemoenzymatic (Nitrilase) Enantioselective hydrolysis of a dinitrileHigh enantioselectivity and regioselectivity, direct route to a key intermediateEnzyme stability and activity can be process-dependent

Green Chemistry Principles in (3R)-3-(aminomethyl)-5-methylhexanoic acid Production

The application of green chemistry principles has been a major driver in the evolution of the industrial synthesis of this compound. The focus has been on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.

A prime example of a green chemistry approach is the chemoenzymatic process developed by Pfizer, which received a Presidential Green Chemistry Challenge Award. This second-generation process utilizes a lipase-catalyzed resolution that is performed in water, significantly reducing the use of organic solvents. researchgate.net The ability to racemize and recycle the unwanted (R)-enantiomer dramatically improves the atom economy of the process. researchgate.net Compared to the first-generation manufacturing process, this chemoenzymatic route resulted in a five-fold decrease in the E-factor (a measure of waste produced per unit of product). researchgate.net

The use of enzymes, such as lipases and nitrilases, is a cornerstone of the green synthesis of this compound. researchgate.netgoogle.com Enzymes operate under mild temperature and pH conditions, reducing energy consumption and the need for harsh chemical reagents. unibo.it They are also highly selective, which minimizes the formation of byproducts and simplifies purification processes.

Further advancements in green chemistry for this synthesis include the development of continuous flow processes. Continuous manufacturing offers several advantages over traditional batch processing, including better heat and mass transfer, improved safety, and reduced reactor volumes. univaq.it The integration of biocatalysis with continuous flow technology represents a promising avenue for further enhancing the sustainability of this compound production.

The table below summarizes the application of green chemistry principles in various synthetic approaches:

Green Chemistry Principle Application in Synthesis Impact
Atom Economy Recycling of the unwanted (R)-enantiomer in chemoenzymatic resolutionMaximizes the conversion of starting materials into the final product, reducing waste.
Use of Safer Solvents Performing enzymatic reactions in waterReduces reliance on volatile and potentially toxic organic solvents.
Use of Renewable Feedstocks N/A (Current routes primarily rely on petrochemical starting materials)An area for future development.
Catalysis Utilization of enzymes (lipases, nitrilases) and chiral metal catalystsReplaces stoichiometric reagents, leading to higher efficiency and reduced waste. Enzymes are biodegradable and operate under mild conditions.
Design for Energy Efficiency Enzymatic reactions at or near ambient temperature and pressureLowers energy consumption compared to processes requiring high temperatures or pressures.
Waste Prevention High selectivity of enzymatic and asymmetric catalytic reactionsMinimizes the formation of byproducts, leading to cleaner reaction profiles and less waste generation.

Process Analytical Technology (PAT) Applications in Monitoring and Control

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials. The goal is to ensure final product quality. In the industrial synthesis of this compound, PAT plays a crucial role in monitoring and controlling key process parameters in real-time.

Spectroscopic techniques are particularly valuable PAT tools. For instance, in-situ Fourier Transform Infrared (FTIR) spectroscopy can be used to monitor the concentration of reactants, intermediates, and products throughout the course of a reaction. This real-time data allows for precise determination of reaction endpoints, ensuring optimal conversion and preventing the formation of impurities due to over-reaction. The characteristic infrared absorption bands of the functional groups involved in the synthesis, such as the nitrile and carboxylic acid groups, can be tracked to follow the reaction progress. researchgate.net

Raman spectroscopy is another powerful technique for real-time process monitoring. It is particularly well-suited for analyzing aqueous-based reactions, such as enzymatic resolutions, as the Raman signal of water is weak. This allows for the clear observation of changes in the concentrations of key chemical species. Raman spectroscopy can also be used to monitor the crystallization process, providing information on polymorph control and crystal size distribution, which are critical quality attributes of the final active pharmaceutical ingredient (API).

For monitoring the enantiomeric purity of the product, on-line High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase can be implemented. This allows for the real-time determination of the enantiomeric excess (ee) of the product, ensuring that it meets the stringent quality requirements for pharmaceuticals. nih.gov By integrating this on-line analysis with the process control system, adjustments can be made in real-time to maintain the desired level of chiral purity. researchgate.net

The following table outlines potential PAT applications in the synthesis of this compound:

PAT Tool Critical Process Parameter/Quality Attribute Monitored Potential Application in Synthesis
In-situ FTIR Spectroscopy Reactant, intermediate, and product concentrations; reaction kineticsReal-time monitoring of the conversion of starting materials and the formation of the desired chiral intermediate.
Raman Spectroscopy Solute concentration, polymorphic form, crystal size distributionMonitoring of enzymatic resolution in aqueous media; control of the crystallization process to ensure the correct crystal form and particle size.
On-line Chiral HPLC Enantiomeric excess (ee)Real-time monitoring of the chiral purity of the product during enzymatic resolution or after asymmetric synthesis.
pH and Temperature Probes pH and temperaturePrecise control of reaction conditions, particularly for pH-sensitive enzymatic reactions.
Turbidity Probes Onset of crystallization, crystal densityMonitoring and control of the crystallization process to achieve a consistent particle size distribution.

Cost-Benefit Analysis of Different Manufacturing Pathways

The choice of a manufacturing pathway for this compound is heavily influenced by a cost-benefit analysis that considers factors such as raw material costs, process efficiency, capital expenditure, and regulatory compliance.

The classical resolution route, while seemingly straightforward, can be less cost-effective due to the inherent 50% loss of the racemic starting material in each cycle. The costs associated with the chiral resolving agent and the energy-intensive processes for recycling the unwanted enantiomer and the resolving agent can be substantial. univaq.it

Asymmetric synthesis routes, such as those employing asymmetric hydrogenation, offer the advantage of high enantioselectivity, thereby avoiding the need for resolution. However, the high cost of the chiral metal catalysts and ligands is a major economic consideration. univaq.it The development of more cost-effective and recyclable catalysts is a key area of research to improve the economic viability of these routes.

Chemoenzymatic processes have demonstrated significant economic advantages. While the initial investment in enzyme procurement and process development may be considerable, the benefits often outweigh the costs. The use of robust and reusable immobilized enzymes can significantly reduce catalyst costs over the long term. nih.gov Furthermore, the mild reaction conditions and reduced waste generation associated with enzymatic processes lead to lower energy and waste disposal costs. researchgate.net The ability to recycle the unwanted enantiomer in enzymatic kinetic resolution processes makes them highly atom-economical and cost-effective on an industrial scale. researchgate.net

A comparative cost-benefit analysis of the different manufacturing pathways is presented below:

Manufacturing Pathway Key Cost Drivers Key Benefits Overall Economic Assessment
Classical Resolution Chiral resolving agent, energy for recycling, disposal of unwanted enantiomerMature technology, relatively simple process setupCan be less cost-effective for large-scale production due to low theoretical yield and high recycling costs.
Asymmetric Synthesis Chiral catalysts and ligands, specialized equipment for hydrogenationHigh enantioselectivity, potentially shorter synthesisHigh initial investment and catalyst costs can make it less competitive for a high-volume, lower-cost API. univaq.it
Chemoenzymatic (Lipase) Enzyme cost, process development for enzyme immobilization and recyclingHigh yield with enantiomer recycling, green process with lower energy and waste costs, use of readily available enzymesGenerally considered a highly cost-effective and sustainable route for large-scale industrial production. researchgate.net
Chemoenzymatic (Nitrilase) Enzyme development and production, substrate availabilityHigh selectivity, potentially fewer process stepsPromising and potentially very cost-effective, dependent on the availability and cost of the specific nitrilase enzyme. google.com

Comparative Research and Differentiation from Other Gabapentinoids

Distinguishing Pharmacological Profiles of (3R)-3-(aminomethyl)-5-methylhexanoic acid vs. (3S)-3-(aminomethyl)-5-methylhexanoic acid

The biological activity of 3-(aminomethyl)-5-methylhexanoic acid is highly dependent on its stereochemistry. The two enantiomers, (3R) and (3S), exhibit markedly different pharmacological profiles, primarily due to the specific interactions with their biological target.

The (3S)-enantiomer, known as pregabalin (B1679071), is the pharmacologically active form. nordmann.globalpharmacompass.com It demonstrates potent binding to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels. researchgate.net This interaction is believed to be the primary mechanism behind its therapeutic effects, which include analgesic, anticonvulsant, and anxiolytic activities. nih.govgoogle.com The binding of the (3S)-isomer to the α2δ-1 subunit, in particular, is associated with a reduction in the release of excitatory neurotransmitters in the central nervous system. nih.govnih.gov

In stark contrast, the (3R)-enantiomer of 3-(aminomethyl)-5-methylhexanoic acid shows significantly lower affinity for the α2δ subunit and is considered to have substantially less neurotropic activity. google.com For this reason, in the context of pharmaceutical development, the (R)-isomer is often referred to as the "undesired" or inactive enantiomer. google.com The dramatic difference in pharmacological activity underscores the high degree of stereoselectivity of the α2δ subunit binding site.

FeatureThis compound(3S)-3-(aminomethyl)-5-methylhexanoic acid (Pregabalin)
Binding to α2δ SubunitVery low affinityHigh affinity
Pharmacological ActivityLargely inactiveActive (analgesic, anticonvulsant, anxiolytic) google.com
Common Designation(R)-pregabalin; Inactive enantiomerPregabalin; Active enantiomer nordmann.global

Impact of Chiral Purity on Research Outcomes

The profound difference in pharmacological activity between the (R) and (S) enantiomers of 3-(aminomethyl)-5-methylhexanoic acid makes chiral purity a critical factor in research and pharmaceutical applications. nus.edu.sg When studying the effects of the active (S)-isomer (pregabalin), the presence of the inactive (R)-isomer can complicate the interpretation of results.

In a research setting, using a racemic mixture (an equal parts mixture of both enantiomers) would mean that half of the compound administered is inactive. This could lead to an underestimation of the potency of the active (S)-enantiomer. Therefore, to obtain accurate and reproducible pharmacological data, it is essential to use the enantiomerically pure compound.

The importance of chiral purity has driven the development of numerous enantioselective synthesis methods. nih.govresearchgate.net These chemical strategies are designed to produce the desired (S)-enantiomer in high yield and high optical purity, minimizing the presence of the (R)-enantiomer. google.comgoogle.com Other methods focus on the resolution of a racemic mixture, which involves separating the two enantiomers. google.comgoogle.com The ability to produce enantiomerically pure (S)-3-(aminomethyl)-5-methylhexanoic acid has been crucial for its successful development as a therapeutic agent and for the precise characterization of its mechanism of action. mdpi.com

Future Research Directions and Translational Perspectives for 3r 3 Aminomethyl 5 Methylhexanoic Acid

Exploration of Novel Therapeutic Applications (e.g., Beyond CNS Disorders)

While the (S)-enantiomer of 3-(aminomethyl)-5-methylhexanoic acid, pregabalin (B1679071), is well-established for its therapeutic effects in central nervous system (CNS) disorders, its counterpart, (3R)-3-(aminomethyl)-5-methylhexanoic acid, has been largely characterized as the less active isomer. mdpi.comnordmann.global Research indicates that the (S)-enantiomer possesses approximately 10 times greater potency than the (R)-enantiomer. mdpi.com Specifically, the R-enantiomer demonstrates a significantly lower affinity for the α2δ subunit of voltage-dependent calcium channels, which is the primary target for pregabalin's activity. nih.govnih.gov In preclinical models of anxiety, the R-isomer exhibited only modest effects at substantially high doses. nih.gov

However, the history of pharmacology is replete with examples of enantiomers initially deemed "inactive" that were later discovered to possess their own unique and valuable therapeutic properties. This concept, sometimes falling under the umbrella of "chiral switching," encourages a closer examination of so-called "distomers" for potential new medical uses. drugbank.com The future exploration of this compound could therefore pivot to investigate its biological activity in contexts entirely different from the known CNS applications of its S-enantiomer.

Future research could systematically screen this compound against a wide array of biological targets outside of the CNS. Given its structural similarity to the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), exploring its effects on other GABA receptors or transporters, beyond the established activity profile of pregabalin, could be a starting point. researchgate.net Furthermore, its potential interactions with metabolic enzymes, ion channels other than the α2δ subunit, or cellular signaling pathways in peripheral tissues could reveal unexpected activities. For instance, investigating its effects on inflammatory pathways, immune cell function, or even in the context of metabolic disorders could open up entirely new therapeutic avenues.

The table below outlines potential research areas for novel therapeutic applications of this compound.

Potential Therapeutic Area Rationale for Exploration Potential Research Approach
Inflammatory Disorders Investigation of potential anti-inflammatory properties independent of the α2δ subunit.In vitro assays on cytokine production in immune cells; animal models of inflammatory diseases.
Metabolic Diseases Assessment of any effects on glucose metabolism or insulin (B600854) sensitivity.Studies in cell culture models of insulin resistance; in vivo studies in animal models of diabetes or obesity.
Gastrointestinal Disorders Exploration of effects on gut motility or visceral hypersensitivity, given the presence of GABAergic signaling in the enteric nervous system.In vitro studies on isolated intestinal preparations; animal models of irritable bowel syndrome or other functional gut disorders.
Dermatological Conditions Investigation of potential effects on skin-related inflammatory or neuropathic conditions.Topical application in animal models of skin inflammation or localized pain.

This systematic exploration, unburdened by the established pharmacology of the (S)-enantiomer, is crucial for unlocking the full, and perhaps entirely different, therapeutic potential of this compound.

Development of Advanced Delivery Systems for Research Purposes

To facilitate the detailed investigation of this compound's biological effects, the development of advanced delivery systems is paramount. Such systems can enable precise targeting of specific tissues or cells, which is crucial for elucidating its mechanism of action and exploring its therapeutic potential without systemic side effects that might arise from high doses. sigmaaldrich.com For a molecule that may have distinct activities in different biological compartments, targeted delivery is not just a means of improving efficacy, but a fundamental research tool.

Recent advancements in nanotechnology and materials science offer a plethora of options for creating sophisticated delivery vehicles for chiral drugs. researchgate.netresearchgate.netacs.org For instance, lipid nanoparticles (LNPs) have proven to be a versatile platform for delivering various therapeutic agents, and their composition can be tailored to achieve specific delivery profiles. researchgate.netacs.org The stereochemistry of the components of these delivery systems can also play a critical role in their interaction with biological systems, potentially leading to stereoselective delivery. researchgate.net

The table below details some advanced delivery systems that could be developed for research on this compound.

Delivery System Description and Research Application Potential Advantages for Research
Targeted Lipid Nanoparticles (LNPs) LNPs functionalized with ligands (e.g., antibodies, peptides) that bind to receptors on specific cell types (e.g., immune cells, peripheral neurons).Enables investigation of the compound's effects on a specific cell population, minimizing off-target effects and allowing for a clearer understanding of its mechanism of action.
Stimuli-Responsive Hydrogels Hydrogels that release the encapsulated compound in response to specific physiological stimuli (e.g., pH changes, enzyme activity) present in a target microenvironment.Allows for localized and controlled release of the compound at a specific site of interest, such as an inflamed tissue or a tumor microenvironment.
Chiral Nanosystems Nanoparticles or other delivery systems constructed from chiral materials that may interact differently with biological tissues, potentially leading to stereoselective biodistribution.Could be used to investigate if the chirality of the delivery system itself can influence the uptake and activity of the (R)-enantiomer in different tissues.
Brain-Targeted Delivery Systems Systems designed to cross the blood-brain barrier, such as through the use of specific transporters or receptor-mediated transcytosis.While the focus is on non-CNS applications, the ability to deliver the compound to the brain would allow for direct comparative studies with the (S)-enantiomer and a more complete understanding of its pharmacological profile.

By leveraging these advanced delivery technologies, researchers can conduct more precise and informative studies on this compound, paving the way for a comprehensive evaluation of its therapeutic potential.

Integration with Systems Biology and Computational Modeling

The integration of systems biology and computational modeling offers a powerful approach to understanding the potential roles of this compound within complex biological networks. researchgate.net Rather than focusing on a single molecular target, systems biology aims to understand the interactions between multiple components of a biological system. Computational models, in turn, can simulate these interactions and predict how they might be altered by the introduction of a molecule like the (R)-enantiomer.

For a compound with currently unknown primary targets, computational approaches can be particularly valuable. Molecular docking simulations can be used to screen large virtual libraries of proteins to identify potential binding partners for this compound. These in silico predictions can then guide in vitro experiments to validate these potential interactions. Furthermore, computational models of metabolic and signaling pathways can be used to simulate the downstream effects of these interactions, providing hypotheses about the compound's potential physiological effects.

For example, computational models of GABAergic and glutamatergic neurotransmission could be used to explore how the (R)-enantiomer might subtly modulate these systems, even if it does not bind to the same primary target as the (S)-enantiomer. nih.gov These models can incorporate data from in vitro binding assays and electrophysiological studies to create a more holistic picture of the compound's effects.

The table below outlines how systems biology and computational modeling can be applied to the study of this compound.

Approach Description Potential Insights for Research
Molecular Docking and Virtual Screening In silico screening of this compound against a wide range of protein structures to predict potential binding affinities and sites.Identification of novel, unexpected molecular targets for the (R)-enantiomer, providing a starting point for experimental validation.
Quantitative Systems Pharmacology (QSP) Modeling Development of mathematical models that describe the interaction of the compound with biological pathways and systems, incorporating pharmacokinetic and pharmacodynamic data.Prediction of the compound's effects at the systems level, helping to identify potential therapeutic windows and off-target effects.
Pathway Analysis Analysis of high-throughput data (e.g., from transcriptomics or proteomics experiments) from cells or tissues treated with the (R)-enantiomer to identify affected biological pathways.Elucidation of the broader biological impact of the compound and the identification of key pathways that could be targeted for therapeutic benefit.
Computational Chemistry Studies Detailed quantum mechanical calculations to understand the conformational preferences and electronic properties of the (R)-enantiomer, which can inform its potential interactions with biological targets.A deeper understanding of the stereochemical basis for the differences in activity between the (R)- and (S)-enantiomers.

By combining these computational approaches with traditional experimental research, a more comprehensive and nuanced understanding of the biological role of this compound can be achieved.

Emerging Methodologies in Enantioselective Drug Discovery and Development

The field of enantioselective synthesis and drug discovery is rapidly advancing, providing new tools and strategies that can be applied to the study and potential development of this compound and other chiral compounds. nih.govnih.gov These emerging methodologies not only facilitate the efficient production of enantiomerically pure compounds but also enable a more profound understanding of their distinct biological activities.

Recent years have seen significant progress in areas such as asymmetric catalysis, which allows for the selective synthesis of a desired enantiomer, and chiral analytical techniques, which are crucial for ensuring enantiomeric purity. nih.govnih.gov These advancements are critical for any future research into the therapeutic potential of the (R)-enantiomer, as they provide the means to produce high-purity material for biological testing and to accurately measure its concentration in biological samples.

Furthermore, the concept of "chiral switching," or the development of a single enantiomer from a previously racemic drug, has become a well-established strategy in the pharmaceutical industry. While pregabalin was developed as a single enantiomer from the outset, the principles of chiral switching can be applied to the broader exploration of distomers like this compound. This involves a deliberate and systematic investigation of the distomer's pharmacology, with the aim of identifying a unique and beneficial therapeutic profile.

The table below highlights some of the emerging methodologies that are relevant to the future of this compound.

Methodology Description Relevance to this compound
Asymmetric Catalysis The use of chiral catalysts (e.g., organocatalysts, transition metal complexes) to stereoselectively synthesize one enantiomer of a chiral molecule.Enables the efficient and cost-effective production of highly pure this compound for research purposes.
High-Throughput Chiral Screening The use of automated systems and advanced analytical techniques (e.g., chiral chromatography, capillary electrophoresis) to rapidly screen large numbers of chiral compounds for biological activity.Facilitates the efficient screening of the (R)-enantiomer against a diverse range of biological targets to identify potential therapeutic applications.
Deuterium-Enabled Chiral Switches The strategic incorporation of deuterium (B1214612) into a chiral molecule to alter its metabolic profile while retaining its core pharmacological activity.A potential future strategy to modify the pharmacokinetic properties of the (R)-enantiomer if a therapeutic use is identified, potentially leading to an improved therapeutic index.
Stereoselective Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling The development of mathematical models that account for the different pharmacokinetic and pharmacodynamic properties of individual enantiomers.Crucial for understanding the in vivo behavior of the (R)-enantiomer and for predicting its potential efficacy and safety profile in humans.

The application of these emerging methodologies will be instrumental in any future efforts to re-evaluate this compound and to explore the broader landscape of chiral drug discovery.

Q & A

Q. What are the established synthetic routes for (3R)-3-(aminomethyl)-5-methylhexanoic acid, and how do chiral resolution methods influence enantiomeric purity?

  • Methodological Answer : The synthesis of this compound often involves chiral alkylation and resolution. A scalable route starts with racemic 3-(aminomethyl)-5-methylhexanoic acid, followed by enantiomeric resolution using (S)-(+)-mandelic acid . Key steps include:
  • Chiral alkylation : Use of tert-butyl bromoacetate in Evans chiral auxiliaries to establish stereochemistry.
  • Resolution : Selective crystallization of diastereomeric salts with mandelic acid, yielding enantiomerically pure (R)-form.
    Table 1 : Comparison of Synthetic Routes
RouteKey ReagentsResolution MethodYield (%)Purity (ee)
Racemic synthesis + resolutiontert-butyl bromoacetate, mandelic acidDiastereomeric salt crystallization~40%>99%
Direct asymmetric synthesis(4R,5S)-oxazolidinoneEvans alkylation~50%>98%

Q. Which analytical techniques are most effective for characterizing this compound, particularly for distinguishing it from its (S)-enantiomer?

  • Methodological Answer :
  • Chiral GC/MS : Derivatization with chiral agents (e.g., methyl chloroformate) enables enantiomeric separation. The (R)- and (S)-forms exhibit distinct retention times .
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR with chiral solvating agents (e.g., europium tris complexes) differentiate enantiomers via chemical shift splitting .
  • Polarimetry : Specific rotation ([α]D_D) measurements confirm enantiomeric identity (e.g., (R)-form: negative rotation; (S)-form: positive) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :
  • Exposure Limits : No established occupational exposure limits (OELs), but follow ALARA principles due to limited toxicity data .
  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles. Use fume hoods for powder handling .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize enantiomeric resolution of this compound from racemic mixtures in large-scale syntheses?

  • Methodological Answer :
  • Solvent Screening : Use polar aprotic solvents (e.g., acetone/water mixtures) to enhance diastereomeric salt solubility differences .
  • Crystallization Dynamics : Control cooling rates (≤1°C/min) to favor (R)-enantiomer crystal nucleation .
  • Process Analytical Technology (PAT) : In-line Raman spectroscopy monitors crystallization progress and ee in real-time .

Q. What metabolic pathways or pharmacokinetic interactions are associated with the (R)-enantiomer compared to the pharmacologically active (S)-pregabalin?

  • Methodological Answer :
  • In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and CYP450 inhibitors. (R)-enantiomer shows negligible metabolism (<2% vs. 98% renal excretion for (S)-form) .
  • Pharmacokinetic Profiling : Conduct LC-MS/MS studies to compare plasma protein binding (R-form: unknown; S-form: 0% binding) and urinary excretion .

Q. What advanced strategies detect trace impurities of this compound in (S)-pregabalin drug formulations?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak® AD-H column (amylose tris(3,5-dimethylphenylcarbamate)) with hexane:ethanol (80:20) mobile phase. LOD: 0.05% w/w .
  • Mass Spectrometry Imaging (MSI) : Matrix-assisted laser desorption/ionization (MALDI) maps spatial distribution of impurities in tablet formulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.